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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the pyridine

derivative 2-Fluoro-4-iodo-5-methylpyridine. Due to the limited availability of publicly

accessible, raw spectral data, this document outlines the available information and provides

generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectra. This guide is intended to serve as a foundational resource for researchers

utilizing this compound in synthetic chemistry and drug discovery.

Compound Overview
IUPAC Name: 2-Fluoro-4-iodo-5-methylpyridine Molecular Formula: C₆H₅FIN Molecular

Weight: 237.01 g/mol CAS Number: 153034-94-7

Structure:

Caption: Chemical structure of 2-Fluoro-4-iodo-5-methylpyridine.

Spectral Data
While specific, publicly available datasets for 2-Fluoro-4-iodo-5-methylpyridine are scarce,

information from databases such as PubChem and SpectraBase confirms the existence of ¹³C

NMR and IR spectral data.[1] The following tables provide a summary of the expected spectral
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characteristics based on the analysis of its chemical structure and general principles of

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Fluoro-4-iodo-5-methylpyridine, both ¹H and ¹³C NMR spectra would provide

key structural information.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ 8.0 - 8.2 d H-6

~ 7.5 - 7.7 s H-3

~ 2.2 - 2.4 s -CH₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental

conditions. The multiplicity of H-6 is shown as a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 160 - 165 (d) C-2

~ 150 - 155 C-6

~ 140 - 145 C-5

~ 120 - 125 C-3

~ 90 - 95 C-4

~ 15 - 20 -CH₃

Note: Predicted chemical shifts are estimates. The carbon attached to the fluorine (C-2) is

expected to show a doublet due to C-F coupling.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Fluoro-4-iodo-5-methylpyridine is expected to show characteristic absorption

bands for the aromatic ring, C-F, C-I, and C-H bonds.

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium-Weak Aliphatic C-H stretch (-CH₃)

1600 - 1450 Strong-Medium
Aromatic C=C and C=N

stretching

1300 - 1200 Strong C-F stretch

1200 - 1000 Medium In-plane C-H bending

900 - 675 Strong Out-of-plane C-H bending

600 - 500 Medium-Weak C-I stretch

Experimental Protocols
The following are generalized methodologies for acquiring NMR and IR spectra for a solid

compound like 2-Fluoro-4-iodo-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-4-iodo-5-methylpyridine
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Insert the tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the raw data.

Perform phase and baseline corrections.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).
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NMR Experimental Workflow

Sample Preparation
(Dissolve in CDCl₃)

Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(FT, Phasing, Baseline Correction)

Structural Elucidation

Click to download full resolution via product page

Caption: A simplified workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of 2-Fluoro-4-iodo-5-methylpyridine with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the spectrum of the sample.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final transmittance or absorbance spectrum.

Identify and label the significant absorption peaks.

Information from SpectraBase indicates that an FTIR spectrum of 2-Fluoro-4-iodo-5-
methylpyridine was obtained using a Bruker Tensor 27 FT-IR instrument with a melt

(crystalline) technique.[1]

FT-IR (KBr Pellet) Workflow

Sample Preparation
(Grind with KBr and Press Pellet)

Data Acquisition
(Record Background and Sample Spectra)

Data Processing
(Ratio to Background)

Functional Group Analysis

Click to download full resolution via product page
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Caption: A simplified workflow for FT-IR analysis using the KBr pellet method.

Conclusion
This technical guide provides an overview of the expected NMR and IR spectral data for 2-
Fluoro-4-iodo-5-methylpyridine and outlines standard protocols for their acquisition. While

publicly available, detailed spectral data is limited, the information presented here, based on

established spectroscopic principles, serves as a valuable starting point for researchers

working with this compound. For definitive structural confirmation and analysis, it is

recommended that researchers acquire their own high-resolution spectral data following the

protocols described.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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